molecular formula C17H11F6N3OS B2446155 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1396807-60-5

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2446155
CAS No.: 1396807-60-5
M. Wt: 419.35
InChI Key: NBKSAJYGEVCBEM-UHFFFAOYSA-N
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Description

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H11F6N3OS and its molecular weight is 419.35. The purity is usually 95%.
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Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N3OS/c1-26(7-12(27)24-10-6-5-9(18)13(19)14(10)20)16-25-15-8(17(21,22)23)3-2-4-11(15)28-16/h2-6H,7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKSAJYGEVCBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s challenging to predict its effects at the molecular and cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the compound’s ionization state, potentially altering its interaction with targets. Similarly, high temperatures may increase the compound’s rate of degradation, reducing its efficacy.

Biological Activity

The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C17H11F6N3OSC_{17}H_{11}F_6N_3OS, with a molecular weight of approximately 419.35 g/mol. The structure features:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • A trifluoromethyl group that enhances lipophilicity and potentially increases bioactivity.
  • An acetamide functional group that may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole rings. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia) cells. The presence of electron-donating groups, such as methyl and trifluoromethyl groups, has been correlated with enhanced activity due to improved interactions with biological targets.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that compounds with specific substitutions on the thiazole ring exhibited potent antitumor activity. For example:

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

These compounds demonstrated interactions primarily through hydrophobic contacts with target proteins, suggesting a mechanism of action that warrants further investigation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant activity against various bacterial strains. For instance, derivatives similar to the target compound have shown comparable efficacy to standard antibiotics like norfloxacin.

Antimicrobial Efficacy Table

CompoundTarget BacteriaActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh

These findings indicate that modifications in the thiazole structure can lead to enhanced antimicrobial properties, making this class of compounds valuable in developing new therapeutic agents .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of key enzymes : Many thiazole derivatives act as inhibitors of kinases or other critical enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Advanced Research Question

  • Variable-temperature NMR : Identify tautomeric shifts (e.g., thiazole-thiazoline interconversion) by analyzing peak splitting at 25°C vs. −40°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximity .
  • Computational modeling : Compare experimental 13C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

What strategies are used to design multitarget ligands incorporating this compound?

Advanced Research Question
Hybrid molecules for diseases like Alzheimer’s are designed by:

  • Pharmacophore fusion : Combining thiazole (AChE inhibition) with tacrine (cholinergic activity) via flexible alkyl linkers .
  • Docking studies : Prioritize scaffolds with high binding scores for multiple targets (e.g., AChE and β-secretase) .
  • In vivo validation : Assess cognitive improvement in transgenic mouse models using Morris water maze tests .

How to address low solubility in pharmacological assays?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain cell viability while enhancing solubility .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

What analytical methods quantify trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-MS : Use C18 columns (5 µm, 250 mm) with 0.1% formic acid in acetonitrile/water gradients to separate byproducts .
  • LC-QTOF : Identify impurities via exact mass matching (±5 ppm) against spectral libraries .
  • Elemental analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C/H/N/S/F percentages .

How to evaluate metabolic stability in preclinical studies?

Advanced Research Question

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Metabolite ID : High-resolution MS/MS fragmentation to map oxidation (e.g., hydroxylation) or defluorination pathways .

What computational tools predict the compound’s ADME properties?

Advanced Research Question

  • SwissADME : Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molinspiration : Calculates drug-likeness scores (e.g., Rule of Five compliance) .
  • MD simulations : Simulate binding kinetics with target proteins (e.g., 100 ns runs in GROMACS) to prioritize analogs .

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